molecular formula C13H11NO3S B016461 2-Benzyloxy-5-nitrobenzenethiol CAS No. 887353-11-9

2-Benzyloxy-5-nitrobenzenethiol

Cat. No. B016461
CAS RN: 887353-11-9
M. Wt: 261.3 g/mol
InChI Key: IKWZPZBLGGOXNT-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-nitrobenzenethiol is a compound expected to have interesting chemical and physical properties due to its functional groups: a benzyloxy group, a nitro group, and a thiol group. These groups are known to impart distinct reactivity patterns, which can be leveraged in various chemical transformations and applications.

Synthesis Analysis

The synthesis of compounds like this compound typically involves multi-step organic reactions. For instance, a related process involves the lithiation of bromobenzene derivatives followed by reaction with nitroso compounds and subsequent oxidation to introduce nitro groups (Fujita et al., 1996)1. Similarly, reactions of nitrophenylpyrimidines with benzyl cyanide under alkaline conditions have been used to synthesize pyrimidinyl derivatives (Sedova & Shkurko, 1995)2.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by techniques like X-ray crystallography. The presence of nitro, benzyloxy, and thiol groups significantly influences the molecular conformation due to intra- and intermolecular forces, including hydrogen bonding and π-π interactions (Ghichi et al., 2015)3.

Chemical Reactions and Properties

The nitro group in compounds like this compound is a reactive functionality that can undergo various chemical reactions, including reduction to amines and participation in cycloaddition reactions. The thiol group also offers unique reactivity, capable of engaging in nucleophilic substitutions and serving as a ligand in metal complexes (Dong et al., 2015)4.

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, and solubility, are influenced by the nature and positioning of the functional groups. The benzyloxy group might increase solubility in organic solvents, while the nitro group could affect the compound's density and refractive index.

Chemical Properties Analysis

This compound is expected to exhibit chemical properties typical of nitroaromatics and thiophenols. These include sensitivity to reductive conditions for the nitro group and the acidity of the thiol proton, allowing it to participate in electrophilic aromatic substitution reactions and act as a nucleophile in its deprotonated form.

References

Scientific Research Applications

Photocatalytic Reduction Studies

2-Benzyloxy-5-nitrobenzenethiol is studied in the context of photocatalytic reduction on metallic surfaces. Choi et al. (2016) identified an intermediate step in the photocatalytic reduction of nitrobenzenethiols, like this compound, on metallic surfaces. This research is significant for understanding the catalytic activities of nanoparticles in reduction reactions (Choi et al., 2016).

Plasmon-Driven Selective Reduction Reactions

Ding et al. (2015) explored the use of this compound in plasmon-driven selective reduction reactions. Their study demonstrated the transformation of this compound into aromatic azobenzene derivatives, which are valuable in various chemical industry applications (Ding et al., 2015).

Molecular Electronic Device Applications

In the field of molecular electronics, Chen et al. (1999) used a molecule containing a nitroamine redox center, closely related to this compound, in an electronic device. This study showed the potential of such molecules in creating devices with negative differential resistance and significant on-off peak-to-valley ratios (Chen et al., 1999).

Organic Synthesis and Photoremovable Protecting Groups

This compound has implications in organic synthesis, especially as a photoremovable protecting group. Pillai (1980) reviewed the applications of light-sensitive protecting groups, including compounds like this compound, in the synthesis of various organic compounds (Pillai, 1980).

Antibacterial Activity

The antibacterial properties of derivatives of this compound were investigated by Tomar et al. (2021). They developed a synthesis method for N-(o-benzyloxyphenyl) benzohydroxamic acids and found significant antibacterial activity against Escherichia coli (Tomar et al., 2021).

properties

IUPAC Name

5-nitro-2-phenylmethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-14(16)11-6-7-12(13(18)8-11)17-9-10-4-2-1-3-5-10/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWZPZBLGGOXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403428
Record name 2-BENZYLOXY-5-NITROBENZENETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887353-11-9
Record name 5-Nitro-2-(phenylmethoxy)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BENZYLOXY-5-NITROBENZENETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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